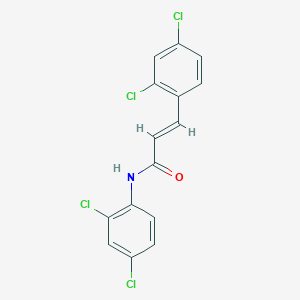![molecular formula C25H16ClFO4 B11140830 (2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11140830.png)
(2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one: , also known by its systematic IUPAC name, is a complex organic compound with a fascinating structure. Let’s break it down:
- The benzofuran core consists of a fused benzene ring and a furan ring.
- The chromen moiety (also called coumarin) is a bicyclic system containing a benzene ring fused to a pyrone ring.
- The (2Z)-6-[(2-chloro-4-fluorobenzyl)oxy] substituent indicates a chloro-fluorobenzyl ether group attached at position 6.
Preparation Methods
Synthetic Routes:
-
One-Pot Synthesis
- A common method involves a one-pot reaction where a suitable chromenone precursor reacts with a chloro-fluorobenzyl alcohol in the presence of a base (such as potassium carbonate) and a dehydrating agent (like tosyl chloride).
- The reaction proceeds via an O-alkylation process, resulting in the formation of the desired compound.
-
Multistep Synthesis
- Alternatively, a multistep approach can be employed:
- First, prepare the chromenone intermediate.
- Next, react the intermediate with the chloro-fluorobenzyl alcohol under basic conditions to form the target compound.
- Alternatively, a multistep approach can be employed:
Industrial Production:
- While no specific industrial production methods are widely documented for this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific protein targets or cellular pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
: Reference 1 : Reference 2 : Reference 3
Properties
Molecular Formula |
C25H16ClFO4 |
|---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C25H16ClFO4/c26-21-11-18(27)6-5-17(21)14-29-19-7-8-20-23(12-19)31-24(25(20)28)10-15-9-16-3-1-2-4-22(16)30-13-15/h1-12H,13-14H2/b24-10- |
InChI Key |
IOHCJJOILLWQBU-VROXFSQNSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11140751.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11140756.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11140764.png)
![(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11140782.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(furan-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11140785.png)
![2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11140790.png)
![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140801.png)
![7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140802.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140803.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11140804.png)

![2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11140809.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11140817.png)
